3-Aminobenzene-1,2-dicarboxamide
Description
3-Aminobenzene-1,2-dicarboxamide is a benzene-derived compound featuring two carboxamide groups at the 1,2-positions and an amino group at the 3-position. This structure confers unique physicochemical properties, including hydrogen-bonding capacity and planarity, which influence its applications in pharmaceuticals and materials science.
Properties
CAS No. |
19092-11-6 |
|---|---|
Molecular Formula |
C8H9N3O2 |
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-aminobenzene-1,2-dicarboxamide |
InChI |
InChI=1S/C8H9N3O2/c9-5-3-1-2-4(7(10)12)6(5)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13) |
InChI Key |
XOTYCBBHYSTRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminobenzene-1,2-dicarboxamide typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to phenylamine (aniline) using a mixture of tin and concentrated hydrochloric acid under reflux conditions.
Formation of 3-Aminobenzene-1,2-dicarboxamide: The phenylamine is then reacted with phthalic anhydride under controlled conditions to form 3-Aminobenzene-1,2-dicarboxamide.
Industrial Production Methods
Industrial production of 3-Aminobenzene-1,2-dicarboxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Aminobenzene-1,2-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Aminobenzene-1,2-dicarboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Aminobenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Conformational Differences
4-Nitro-benzene-1,2-dicarboxamide
- Substituents : Nitro group at the 4-position and two carboxamide groups at 1,2-positions.
- Conformation : The nitro and amide groups are twisted out of the benzene plane, with dihedral angles of 11.36° (nitro) and 60.89°/34.39° (amides) .
- Implications: Reduced planarity compared to 3-aminobenzene-1,2-dicarboxamide may hinder π-π stacking interactions but enhance steric effects in crystal packing.
N,N'-Bis(3-chlorophenyl)hydrazine-1,2-dicarboxamide
- Substituents : Two 3-chlorophenyl groups attached to a hydrazine-linked dicarboxamide core .
- Structure: Chlorine atoms increase molecular weight (MW = 351.17 g/mol) and lipophilicity (ClogP ≈ 3.5), enhancing membrane permeability compared to the polar amino group in 3-aminobenzene-1,2-dicarboxamide .
- Applications : Likely used in agrochemicals or as intermediates in drug synthesis due to halogenated aromaticity.
Diazene-1,2-dicarboxamide (ADCA)
- Substituents : Diazene (N=N) group instead of an amine .
- Applications : Industrial blowing agent for foams and thermoplastics, restricted to <0.1% in OEKO-TEX® certified products due to SVHC classification .
- Safety: Higher regulatory scrutiny compared to 3-aminobenzene-1,2-dicarboxamide, which lacks diazene’s decomposition risks.
N1-(Isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide Derivatives
- Structure: Incorporates a pyrrolidine ring and isoquinoline/phenyl groups, enhancing binding to TRPV1 receptors .
- Key Difference: The amino group in 3-aminobenzene-1,2-dicarboxamide may limit cross-reactivity with ion channels due to reduced aromatic bulk.
Pyrrolidine-1,2-dicarboxamide Derivatives (e.g., YNZ ligand)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
